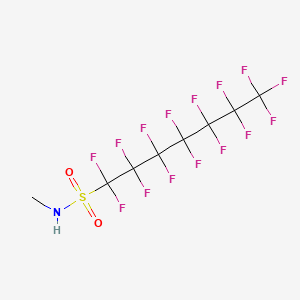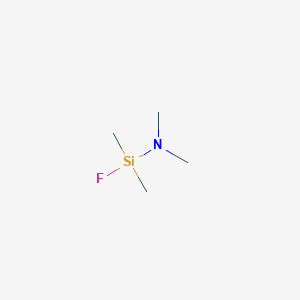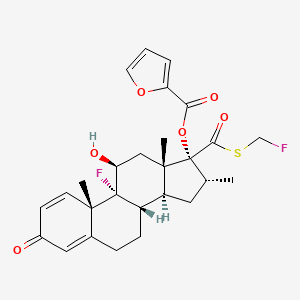
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane involves several steps and specific reaction conditions. One common method includes the nitration of 1-chloro-1,2,2-trifluoroethane using nitric acid and sulfuric acid as reagents . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides and other by-products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1-chloro-1,2,2-trifluoro-1,2-diaminoethane.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane involves its interaction with molecular targets such as the 50S ribosomal subunit in bacteria. By binding to this subunit, the compound inhibits protein synthesis, leading to bacterial growth inhibition . The exact molecular pathways involved in its effects on human cells are still under investigation.
Comparación Con Compuestos Similares
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane can be compared with other similar compounds, such as:
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: This compound has similar fluorinated and halogenated properties but differs in its bromine content.
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a cleaning agent, this compound has different halogenation and applications.
2,2-Dichloro-1,1,1-trifluoroethane: This compound is used in refrigeration and has distinct chemical properties compared to this compound.
Propiedades
Número CAS |
425-11-6 |
|---|---|
Fórmula molecular |
C2ClF3N2O4 |
Peso molecular |
208.48 g/mol |
Nombre IUPAC |
1-chloro-1,2,2-trifluoro-1,2-dinitroethane |
InChI |
InChI=1S/C2ClF3N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
Clave InChI |
FFFYUJXEAAHXMA-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])(F)Cl)([N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)







